Enhanced Selectivity in Catalytic Hydroformylation Compared to the 3-Positional Isomer
In a direct head-to-head catalytic hydroformylation study using an HRh(CO)(PPh₃)₃ encapsulated hexagonal mesoporous silica catalyst, the conversion of 2,3-dihydrofuran (2,3-DHF) to tetrahydrofuran-2-carbaldehyde proceeded with 89% selectivity, whereas the conversion of 2,5-dihydrofuran (2,5-DHF) to tetrahydrofuran-3-carbaldehyde (the regioisomeric analog) achieved only 72% selectivity under comparable conditions [1]. The overall conversion of 2,3-DHF was 98%, yielding a high-purity product stream, while 2,5-DHF conversion reached 90% with a notably less selective outcome.
| Evidence Dimension | Catalytic Hydroformylation Selectivity |
|---|---|
| Target Compound Data | 89% selectivity for tetrahydrofuran-2-carbaldehyde from 2,3-DHF at 98% conversion |
| Comparator Or Baseline | Tetrahydrofuran-3-carbaldehyde: 72% selectivity from 2,5-DHF at 90% conversion |
| Quantified Difference | 17 percentage-point higher selectivity; 1.24-fold increase in selectivity relative to the 3-positional isomer |
| Conditions | HRh(CO)(PPh₃)₃ encapsulated hexagonal mesoporous silica catalyst; hydroformylation of 2,3-dihydrofuran and 2,5-dihydrofuran |
Why This Matters
The 17-point selectivity advantage translates to reduced purification burden, higher isolated yields, and lower production costs when sourcing tetrahydrofuran-2-carbaldehyde via hydroformylation, making it the more economical and efficient choice for large-scale procurement compared to the 3-positional isomer.
- [1] Sudheesh, N.; et al. Hydroformylation of dihydrofurans catalyzed by rhodium complex encapsulated hexagonal mesoporous silica. Journal of Molecular Catalysis A: Chemical, 2015, 400, 101–109. DOI: 10.1016/j.molcata.2015.01.004. View Source
